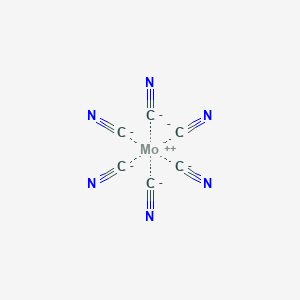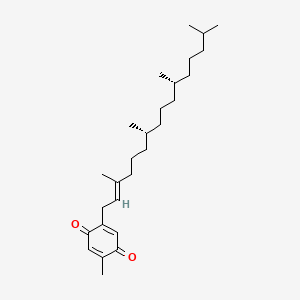![molecular formula C20H20N4O2S B1238477 Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methylanilino)-4-thiazolyl]-2-(phenylhydrazinylidene)acetic acid ethyl ester is a member of phenylhydrazines.
Scientific Research Applications
Synthesis and Biological Activities
- A study demonstrated the synthesis of ethyl 2-[2-aryl(thiazol-2-yl)amino]acetates and their anti-inflammatory, analgesic, and antioxidant activities. Compounds with halogen substitution exhibited notable anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin, respectively. Additionally, molecular docking studies indicated possible binding modes on cyclooxygenase enzymes (Attimarad, Khedr, & Aldhubiab, 2017).
Anticancer and Antimicrobial Applications
- Another research synthesized derivatives of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, focusing on their potential as anti-breast cancer agents. The compounds exhibited promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).
- Additional studies have evaluated the antimicrobial and antifungal activities of related compounds, finding certain derivatives to be effective against bacterial and fungal strains (Youssef et al., 2008).
Enzyme Inhibition and Molecular Docking
- The inhibition of α-glucosidase and β-glucosidase by novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates was observed, with some compounds showing high percentage inhibition. Molecular docking provided insight into their bonding modes with enzyme active sites (Babar et al., 2017).
Chemical Structure and Synthesis Techniques
- Research on the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been conducted, revealing significant intra- and intermolecular hydrogen bonding (DyaveGowda et al., 2002).
- Studies on the synthesis of thiazole derivatives, including methods and reactions, have been reported, highlighting their versatility in forming a variety of chemically active compounds (Mohamed, 2021).
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[2-(4-methylanilino)-1,3-thiazol-4-yl]-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C20H20N4O2S/c1-3-26-19(25)18(24-23-16-7-5-4-6-8-16)17-13-27-20(22-17)21-15-11-9-14(2)10-12-15/h4-13,23H,3H2,1-2H3,(H,21,22)/b24-18- |
InChI Key |
IBMOVHOVJBNVIH-MOHJPFBDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/C2=CSC(=N2)NC3=CC=C(C=C3)C |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)

![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)






